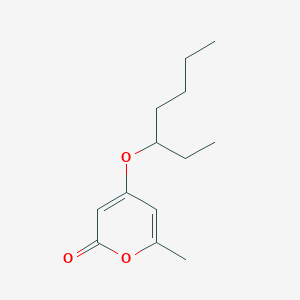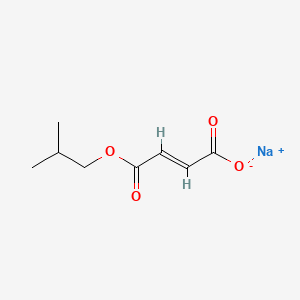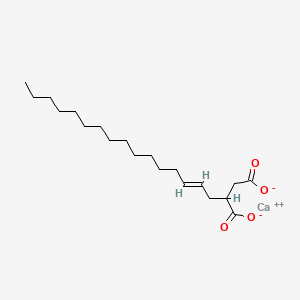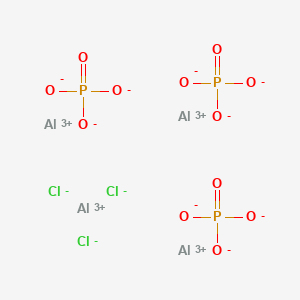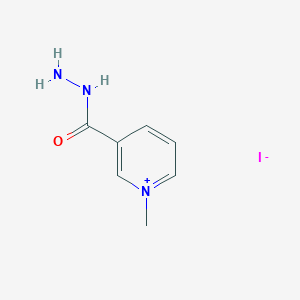
Cadmium 3,5,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium 3,5,5-trimethylhexanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium metal or cadmium compounds with 3,5,5-trimethylhexanoic acid in large reactors. The process involves controlling the temperature and pressure to optimize yield and purity. The final product is often used in the manufacturing of coatings, plastics, and other materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.
Reduction: This compound can be reduced to cadmium metal under specific conditions, such as in the presence of reducing agents like hydrogen gas.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions in the presence of suitable ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or complexes in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and organic by-products.
Reduction: Cadmium metal.
Substitution: New metal-organic complexes.
Aplicaciones Científicas De Investigación
Cadmium 3,5,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its potential effects on biological systems and its role in metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mecanismo De Acción
The mechanism of action of cadmium 3,5,5-trimethylhexanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. This compound can also interfere with metal ion transport and storage pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Cadmium acetate: Another cadmium salt with different organic ligands.
Cadmium chloride: A simple cadmium salt with chloride ions.
Cadmium sulfate: A cadmium salt with sulfate ions.
Comparison: Cadmium 3,5,5-trimethylhexanoate is unique due to its specific organic ligand, which imparts different solubility, stability, and reactivity compared to other cadmium salts. Its applications in industrial processes and scientific research are also distinct, making it a valuable compound in various fields .
Propiedades
Número CAS |
36211-44-6 |
|---|---|
Fórmula molecular |
C18H34CdO4 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
cadmium(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
KWPUGVFGOSNYQG-UHFFFAOYSA-L |
SMILES canónico |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
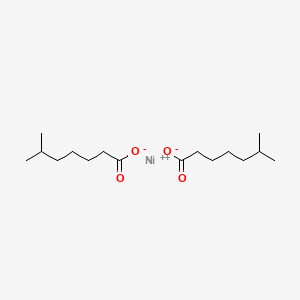

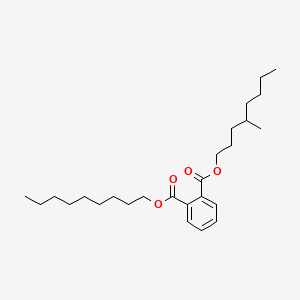
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
